molecular formula C9H8BrFO B3113207 1-(3-Bromo-4-fluorophenyl)propan-2-one CAS No. 194018-86-5

1-(3-Bromo-4-fluorophenyl)propan-2-one

Cat. No.: B3113207
CAS No.: 194018-86-5
M. Wt: 231.06 g/mol
InChI Key: CWYDAURSLDSQMW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drug candidates and is evaluated for its pharmacological effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

The safety and hazards associated with “1-(3-Bromo-4-fluorophenyl)propan-2-one” are not fully detailed in the search results . It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylpropanone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)propan-2-one
  • 1-(3-Bromo-4-chlorophenyl)propan-2-one
  • 1-(3-Bromo-4-methylphenyl)propan-2-one

Comparison: 1-(3-Bromo-4-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYDAURSLDSQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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